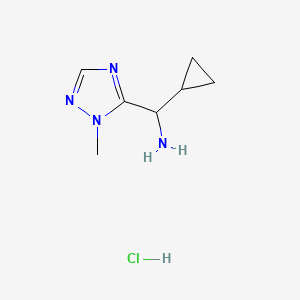

![molecular formula C8H15Cl2N3 B3095759 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1269052-65-4](/img/structure/B3095759.png)

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Descripción general

Descripción

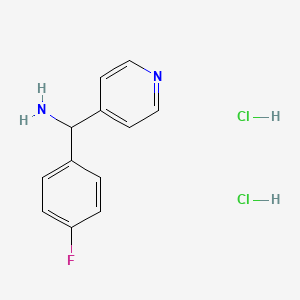

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the linear formula C8H14N3Cl1 . It is a solid substance and its SMILES string representation is CCC1=NNC2=C1CNCC2.Cl .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One notable route to synthesize it is through the catalytic activity of AC-SO3H. In this process, 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1) and aniline react to form ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1b) (Scheme 1B) .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine ring with an ethyl group attached at position 3. The dihydrochloride salt forms due to the presence of two chloride ions. The arrangement of atoms and bonds in the molecule determines its properties and behavior .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Kinase Inhibition Applications

Pyrazolo[3,4-b]pyridine, a scaffold similar to the query compound, has been extensively studied for its ability to inhibit kinases, demonstrating versatile binding modes crucial for the development of kinase inhibitors. This versatility is attributed to the scaffold's potential to form hydrogen bond donor–acceptor pairs, a common interaction among kinase inhibitors, especially at the hinge region of the kinase. The exploration of this scaffold in kinase inhibitors suggests its significant role in achieving potency and selectivity through elaboration to form additional interactions within the kinase pocket (Wenglowsky, 2013).

Medicinal Chemistry and Pharmaceutical Applications

The core structure of pyrazolo[4,3-c]pyridine derivatives, akin to the compound , has been the subject of intensive investigation due to its broad applicability in medicinal and pharmaceutical industries. These investigations encompass synthetic pathways and the application of hybrid catalysts for the development of various derivatives, highlighting the scaffold's significance in synthesizing lead molecules for therapeutic use. Research emphasizes the scaffold's bioavailability and its role in creating compounds with wide-ranging medicinal properties, from anticancer and anti-inflammatory agents to central nervous system (CNS) therapeutics (Parmar et al., 2023).

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those derived from pyrazolo[4,3-c]pyridine frameworks, serve as foundational elements in the synthesis of new anticancer agents. Synthetic strategies focusing on pyrazoline derivatives underscore the heterocyclic compound's role in creating potent biological effects, reflecting its value in developing anticancer therapies. These strategies highlight the compound's significance in pharmaceutical chemistry, where its derivatives are investigated for their therapeutic potential (Ray et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as 4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine derivatives, have been evaluated for their enzymatic inhibitory activity against c-met kinase .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against c-met kinase, suggesting that they may interact with this target to exert their effects .

Result of Action

Similar compounds have shown inhibitory activity against c-met kinase, which suggests potential anti-cancer effects .

Propiedades

IUPAC Name |

3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-2-7-6-5-9-4-3-8(6)11-10-7;;/h9H,2-5H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFQVOKDOSKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC2=C1CNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

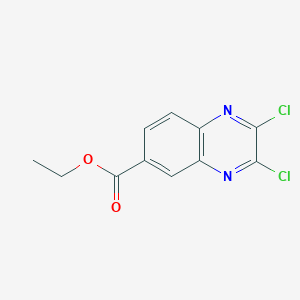

![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/structure/B3095695.png)

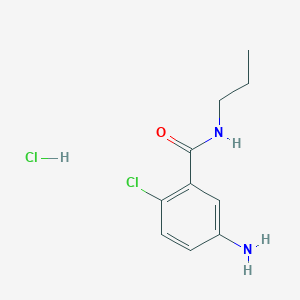

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)

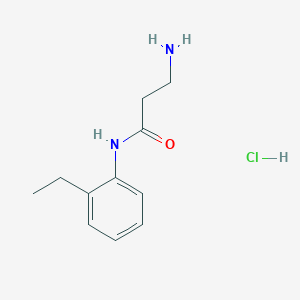

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)

![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)